molecular formula C12H13N B6210453 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole CAS No. 1341521-22-9

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole

Cat. No.: B6210453
CAS No.: 1341521-22-9
M. Wt: 171.2
InChI Key:
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Description

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is a heterocyclic compound characterized by an isoindole core with a but-3-yn-1-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole typically involves the reaction of isoindoline derivatives with but-3-yn-1-yl halides under basic conditions. One common method includes the use of a palladium-catalyzed Sonogashira coupling reaction, where isoindoline is reacted with but-3-yn-1-yl bromide in the presence of a palladium catalyst and a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized isoindole derivatives.

    Reduction: Reduced isoindole derivatives with saturated or partially saturated alkyne groups.

    Substitution: Substituted isoindole derivatives with various functional groups.

Scientific Research Applications

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, depending on its structural modifications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(but-3-yn-1-yl)isoindoline-1,3-dione
  • tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
  • Pyrazine- and pyridine-substituted but-3-yn-2-ols

Uniqueness

2-(but-3-yn-1-yl)-2,3-dihydro-1H-isoindole is unique due to its specific structural configuration, which imparts distinct reactivity and potential biological activity. Its alkyne group provides a versatile handle for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

CAS No.

1341521-22-9

Molecular Formula

C12H13N

Molecular Weight

171.2

Purity

95

Origin of Product

United States

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